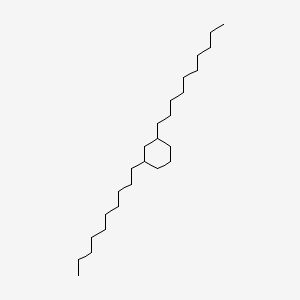

1,3-Didecylcyclohexane

Description

1,3-Didecylcyclohexane (C₂₆H₄₆) is a disubstituted cyclohexane derivative featuring two decyl (C₁₀H₂₁) chains at the 1 and 3 positions. It is synthesized via the hydrogenation of 1,3-didecylbenzene using a nickel catalyst at 150°C and 1900 psi, achieving a yield of 94.3% . Its molecular weight is approximately 358.65 g/mol, and its properties include high hydrophobicity and low volatility due to the long alkyl chains .

Properties

CAS No. |

55334-19-5 |

|---|---|

Molecular Formula |

C26H52 |

Molecular Weight |

364.7 g/mol |

IUPAC Name |

1,3-didecylcyclohexane |

InChI |

InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-20-25-22-19-23-26(24-25)21-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |

InChI Key |

CVGVPWAGZNTBSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1CCCC(C1)CCCCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

1,3-Dicyclohexylpropane (C₁₅H₂₈)

- Structure : Features two cyclohexyl groups connected by a propane chain (1,3-positions) .

- Molecular Weight : 208.39 g/mol, significantly lighter than 1,3-didecylcyclohexane due to shorter substituents.

- Synthesis: Not explicitly detailed in evidence but likely involves coupling reactions of cyclohexyl groups.

Undecylcyclohexane (C₁₇H₃₄)

- Structure: A mono-substituted cyclohexane with a single undecyl (C₁₁H₂₃) chain .

- Molecular Weight : 238.45 g/mol, smaller than this compound due to fewer substituents.

- Safety Profile : Requires standard first-aid measures for skin/eye contact and inhalation, indicating moderate toxicity .

1,3-Dimethylcyclohexane (C₈H₁₄)

- Structure : Two methyl groups at 1,3-positions .

- Molecular Weight : 112.22 g/mol, with significantly lower steric bulk compared to decyl chains.

- Conformational Behavior : Adopts chair conformations with equatorial methyl groups to minimize 1,3-diaxial strain .

1,3-Dicyclohexylcyclohexane (C₁₈H₃₀)

Physical and Chemical Properties

| Property | This compound | 1,3-Dicyclohexylpropane | Undecylcyclohexane | 1,3-Dimethylcyclohexane |

|---|---|---|---|---|

| Molecular Formula | C₂₆H₄₆ | C₁₅H₂₈ | C₁₇H₃₄ | C₈H₁₄ |

| Molecular Weight | ~358.65 g/mol | 208.39 g/mol | 238.45 g/mol | 112.22 g/mol |

| Substituent Length | Long (C₁₀ chains) | Medium (C₆ cyclohexyl) | Long (C₁₁ chain) | Short (C₁ methyl) |

| Volatility | Low (high MW) | Moderate | Moderate | High |

| Solubility | Likely hydrophobic | Hydrophobic | Hydrophobic | Partially polar |

Key Observations :

- Boiling/Melting Points : Longer alkyl chains (e.g., decyl) increase molecular weight and reduce volatility compared to methyl or cyclohexyl substituents .

- Hydrophobicity: All compounds exhibit low water solubility, but this compound’s long chains enhance lipophilicity, making it suitable for non-polar solvents or lubricants.

Conformational Analysis

- 1,3-Dimethylcyclohexane : Prefers chair conformations with equatorial methyl groups to avoid 1,3-diaxial interactions .

- This compound : Bulky decyl chains adopt equatorial positions to minimize steric strain, similar to smaller substituents. However, chain flexibility may allow partial axial occupancy, complicating conformational analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.